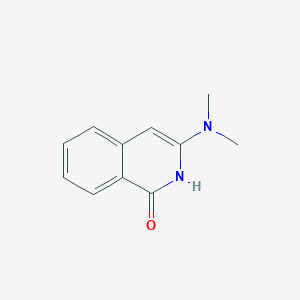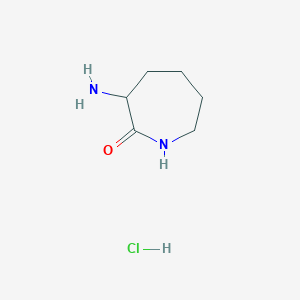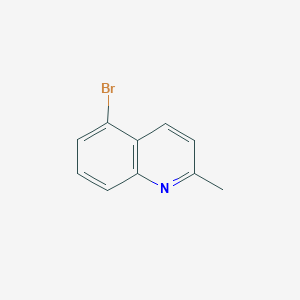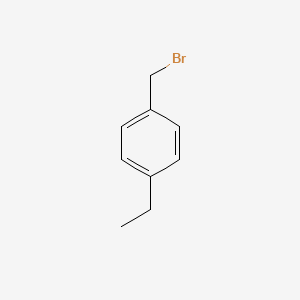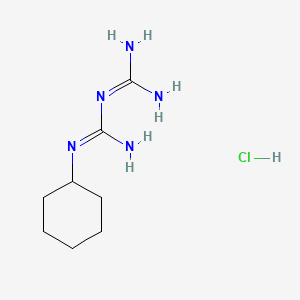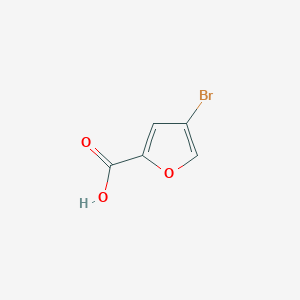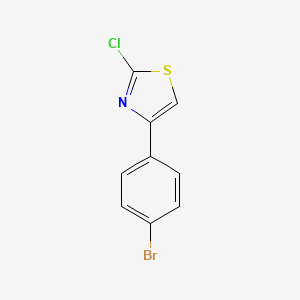
4-(4-Bromophenyl)-2-chlorothiazole
Overview
Description
4-(4-Bromophenyl)-2-chlorothiazole (4-BPCT) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. 4-BPCT is a heterocyclic compound composed of both a bromine and chlorine atom attached to a thiazole ring. This compound is of particular interest due to its potential applications in the fields of organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Antitumor Activity
4-(4-Bromophenyl)-2-chlorothiazole and related compounds have shown potent and selective antitumor activity. They have been effective against various cancer cell lines, including breast, ovarian, lung, and colon carcinomas. These compounds induce unique biphasic dose-response relationships and have a potentially unique mechanism of action, suggesting a novel approach to cancer treatment (Bradshaw et al., 2001).
Antimicrobial and Antifungal Properties
These compounds have demonstrated broad-spectrum activity against pathogenic yeasts and molds, particularly against Aspergillus species and fluconazole-resistant yeast isolates (Buchta et al., 2004). Additionally, certain derivatives have shown promising antimicrobial activity against various microbes, including potential antibacterial activities against specific bacterial strains like Klebsiella sp. and Salmonella sp. (Karim, 2019).
Corrosion Inhibition
Halogen-substituted derivatives of this compound have been studied for their potential as corrosion inhibitors for metals, particularly in high-temperature environments. This application is important in industrial settings where corrosion can be a significant issue (Gong et al., 2019).
Development of Novel Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of various novel heterocyclic compounds. These compounds have potential applications in pharmaceuticals and other chemical industries due to their structural uniqueness and potential biological activities (El-Hashash et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives are known for their diverse pharmacological effects . For instance, some thiazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-(4-Bromophenyl)-2-chlorothiazole might interact with its targets in a similar manner, leading to changes in the biological activity of the target.
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids . This suggests that this compound might affect similar biochemical pathways, leading to downstream effects such as inhibition of bacterial growth.
Pharmacokinetics
A study on similar compounds showed promising adme properties . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
albicans . This suggests that this compound might have similar effects, leading to the inhibition of fungal growth.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)-2-chlorothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to exhibit antimicrobial and antiproliferative activities . It interacts with bacterial lipids, inhibiting their biosynthesis and thereby exerting its antimicrobial effects . Additionally, this compound has shown potential in inhibiting the growth of cancer cells by interacting with specific proteins involved in cell proliferation . The nature of these interactions often involves binding to active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell growth and survival . In microbial cells, it disrupts cellular metabolism by inhibiting essential enzymes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in the expression levels of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially altering its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may occur, including damage to healthy cells and tissues . Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
4-(4-bromophenyl)-2-chloro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGXNMKQSFBNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507295 | |
| Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3884-33-1 | |
| Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(4-bromophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



